Product packaging for 2-(Thiophene-3-carbonyl)pentanenitrile(Cat. No.:CAS No. 1510899-06-5)

2-(Thiophene-3-carbonyl)pentanenitrile

Cat. No.: B2604453
CAS No.: 1510899-06-5
M. Wt: 193.26
InChI Key: RBKAHDVCLGWJML-UHFFFAOYSA-N
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Description

2-(Thiophene-3-carbonyl)pentanenitrile (CAS 1510899-06-5) is a specialized organic compound with the molecular formula C 10 H 11 NOS and a molecular weight of 193.27 g/mol . This nitrile-functionalized molecule incorporates a thiophene ring, a heterocyclic scaffold of significant importance in medicinal chemistry and materials science . The thiophene nucleus is a recognized structural alert and a classic bioisostere of benzene, often used to enhance the pharmacokinetic properties and potency of lead molecules . Compounds containing the thiophene ring have demonstrated a wide spectrum of therapeutic activities in research, including antimicrobial, anti-inflammatory, antitumor, and antifungal effects . Furthermore, thiophene-based structures are pivotal in material science, serving as key building blocks for developing organic semiconductors, polymers for organic field-effect transistors (OFETs), and materials for organic photovoltaic (OPV) devices . As such, this compound serves as a versatile synthetic intermediate or building block for researchers developing novel pharmaceutical candidates or advanced functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NOS B2604453 2-(Thiophene-3-carbonyl)pentanenitrile CAS No. 1510899-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophene-3-carbonyl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-2-3-8(6-11)10(12)9-4-5-13-7-9/h4-5,7-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKAHDVCLGWJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)C(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Thiophene 3 Carbonyl Pentanenitrile

Precursor Synthesis Strategies and Optimization

The successful synthesis of the target compound relies heavily on the efficient and high-yield preparation of its primary building blocks: a suitable thiophene-3-carbonyl precursor and a pentanenitrile derivative.

Synthesis of Thiophene-3-carbonyl Precursors

A critical component of the target molecule is the thiophene-3-carbonyl moiety. Several precursors can be synthesized to introduce this group, with thiophene-3-carbonyl chloride and 3-acetylthiophene (B72516) being prominent examples.

Thiophene-3-carbonyl chloride , also known as 3-thenoyl chloride, is a highly reactive acylating agent. youtube.com It is commonly prepared from thiophene-3-carboxylic acid. A standard laboratory method involves the reaction of the carboxylic acid with thionyl chloride, which effectively converts the carboxylic acid into the more reactive acid chloride. youtube.com This precursor is particularly useful for direct acylation reactions.

3-Acetylthiophene serves as another valuable precursor. chempap.org A documented synthetic route to this compound begins with 3-bromothiophene (B43185). nih.gov This starting material undergoes a Grignard coupling reaction with an ethyl Grignard reagent, catalyzed by a nickel complex such as bis(triphenylphosphine) nickel dichloride, to yield 3-ethylthiophene (B160659). nih.gov Subsequent oxidation of 3-ethylthiophene using potassium permanganate (B83412) under heated conditions affords the desired 3-acetylthiophene. nih.gov Alternative methods involve the reaction of a halothiophene with a vinyl ether in an ionic liquid, catalyzed by a nickel catalyst. google.com

PrecursorStarting Material(s)Key ReagentsBrief Description
Thiophene-3-carbonyl chlorideThiophene-3-carboxylic acidThionyl chlorideConversion of the carboxylic acid to the corresponding acid chloride. youtube.com
3-Acetylthiophene3-Bromothiophene1. Bromoethane Grignard reagent, Ni catalyst2. Potassium permanganateGrignard coupling to form 3-ethylthiophene, followed by oxidation. nih.gov

Synthesis of Pentanenitrile Derivatives as Starting Materials

Pentanenitrile, also known as valeronitrile, is the second key component required for the assembly of the target molecule. stackexchange.com A straightforward and efficient method for its preparation involves the nucleophilic substitution of a butyl halide with a cyanide salt. Specifically, 1-chlorobutane (B31608) can be heated with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to produce pentanenitrile in high yield. stackexchange.com This reaction provides a direct route to the required five-carbon nitrile chain. stackexchange.com

Key Bond-Forming Reactions for Compound Assembly

The central challenge in synthesizing 2-(Thiophene-3-carbonyl)pentanenitrile is the formation of the carbon-carbon bond between the carbonyl carbon of the thiophene (B33073) moiety and the α-carbon of the pentanenitrile unit. Acylation and condensation-type reactions are the primary strategies employed for this transformation.

Carbon-Carbon Bond Formation Methodologies

A highly effective and direct method for constructing β-ketonitriles is the acylation of a nitrile anion. google.com This approach involves the deprotonation of the α-carbon of pentanenitrile using a strong, non-nucleophilic base to generate a resonance-stabilized carbanion (a nitrile anion). google.com This nucleophilic anion can then react with an electrophilic thiophene-3-carbonyl precursor, such as thiophene-3-carbonyl chloride. google.comutsa.edu

The reaction is typically carried out using strong bases like lithium diisopropylamide (LDA) or sodium amide. nih.gov Often, two equivalents of the base are employed to drive the reaction to completion, as the resulting β-ketonitrile product is itself acidic and can be deprotonated by the base. google.com The choice of a highly reactive acylating agent like thiophene-3-carbonyl chloride ensures an efficient reaction with the nitrile anion to form the desired C-C bond and assemble the final this compound structure. google.com

Reactant 1 (Nucleophile Source)Reactant 2 (Electrophile)Typical BaseKey Transformation
PentanenitrileThiophene-3-carbonyl chlorideStrong base (e.g., LDA, NaNH₂)Formation of pentanenitrile anion followed by nucleophilic acyl substitution. google.com

While the Knoevenagel condensation typically results in the formation of a C=C double bond, related base-catalyzed condensation reactions, such as the Claisen condensation, are well-suited for the synthesis of β-ketonitriles from esters. researchgate.net This strategy involves the reaction of a nitrile, which acts as the nucleophile, with a carboxylic ester, which serves as the electrophile.

In the context of synthesizing the target compound, this would involve the condensation of pentanenitrile with an ester derivative of thiophene-3-carboxylic acid, such as ethyl thiophene-3-carboxylate. The reaction is promoted by a strong base, such as sodium ethoxide or potassium tert-butoxide, which deprotonates the pentanenitrile to form the nucleophilic carbanion. nih.gov This anion then attacks the carbonyl group of the ester, leading to the displacement of the ethoxide leaving group and the formation of the target β-ketonitrile. nih.gov This method represents a powerful alternative to direct acylation with acid chlorides, utilizing more stable ester starting materials.

Coupling Reactions (e.g., Palladium-catalyzed)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming the C(sp²)-C(sp) bond connecting the thiophene ring to the carbonyl carbon. A plausible approach involves the coupling of a thiophene-3-organometallic species with an appropriate pentanenitrile derivative. The Suzuki-Miyaura cross-coupling reaction is a prime candidate for this transformation, offering mild reaction conditions and high functional group tolerance. nih.gov

A potential synthetic route could involve the reaction of 3-bromothiophene with an organoboron reagent derived from pentanenitrile. Alternatively, and perhaps more efficiently, thiophene-3-boronic acid could be coupled with an activated derivative of 2-formylpentanenitrile. Recent studies on the Suzuki-Miyaura coupling of bromothiophenes with potassium cyclopropyltrifluoroborate (B8364958) have demonstrated high yields (69-93%) using a catalyst system of palladium(II) acetate (B1210297) and SPhos, which could be adapted for this synthesis. nih.gov

Table 1: Example Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Thiophenes

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ (0.25–1 mol%) SPhos (0.5–2 mol%) K₃PO₄ Toluene/H₂O 80-100 69-93 nih.gov

Another viable palladium-catalyzed method is carbonylative coupling. For instance, a palladium iodide (PdI₂) catalyzed multicomponent reaction could potentially assemble the molecule from simpler precursors. Such reactions can proceed through the oxidative monoaminocarbonylation of a terminal triple bond, followed by cyclization. nih.gov While this specific example leads to furan (B31954) derivatives, the underlying principles of palladium-catalyzed carbonylation are broadly applicable.

Strategic Functionalization of Thiophene Ring Systems

The versatility and stability of the thiophene ring allow for a wide variety of chemical modifications, making it a valuable building block in synthesis. researchgate.net Strategic functionalization is key to preparing a thiophene precursor for coupling with the pentanenitrile side chain.

Direct arylation of thiophenes is an increasingly popular method that avoids the pre-functionalization required for traditional cross-coupling reactions. umich.edu This approach could potentially couple a C-H bond on a suitable pentanenitrile precursor directly with a halogenated thiophene, or vice-versa, under palladium catalysis.

Furthermore, the synthesis of thiophene derivatives often begins with foundational reactions like the Gewald reaction, which produces 2-aminothiophenes from α-methylene nitriles, elemental sulfur, and a carbonyl compound. nih.govsciforum.net While not directly producing the target structure, this highlights how nitrile functionalities are integral to forming the thiophene ring itself, which can then be further modified. The resulting amino group could be replaced via diazotization and subsequent reactions to introduce the desired carbonyl side chain.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of complex organic molecules. Transition metal catalysis, organocatalysis, and biocatalysis all offer distinct advantages for constructing the target compound.

Transition Metal Catalysis

Beyond palladium, other transition metals are effective for similar transformations. Catalysts based on copper, silver, rhodium, and ruthenium have been shown to be efficient for the cycloisomerization of allenyl ketones into furans, a reaction class with mechanistic parallels to potential thiophene syntheses. nih.gov

A plausible synthetic disconnection for this compound is between the carbonyl carbon and the nitrile-bearing carbon. This suggests a reaction between a thiophene-3-carbonyl derivative, such as thiophene-3-carbonyl chloride, and the enolate of pentanenitrile. While typically base-mediated, this reaction could be influenced by transition metal catalysts to improve yield and selectivity. Thiophene-3-carbonyl chloride is a readily available starting material, first described in 1938. mdpi.comsigmaaldrich.com

Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for synthesis. Chiral organocatalysts can facilitate enantioselective reactions, a crucial consideration if a chiral center at the C2 position of the pentanenitrile is desired.

A relevant organocatalytic transformation is the tandem Michael addition-cyclization reaction. For example, the synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles was achieved through the reaction of cyclohexane-1,2-dione and benzylidenemalononitriles, catalyzed by DABCO. nih.gov An enantioselective version of this reaction was developed using a quinine-derived thiourea (B124793) catalyst. nih.gov A similar strategy could be envisioned where a thiophene-based precursor acts as a Michael acceptor for pentanenitrile in the presence of an appropriate organocatalyst. Cupreine, for instance, has been used as a catalyst in tandem Michael-Henry reactions to synthesize enantioenriched thiochromanes. nih.gov

Table 2: Organocatalysts in Tandem Reactions for Heterocycle Synthesis

Catalyst Reaction Type Substrates Solvent Enantiomeric Excess (ee) Reference
Quinine-derived thiourea Michael addition-cyclization Cyclohexane-1,2-dione, Benzylidenemalononitriles Toluene Up to 63% nih.gov

Biocatalysis and Enzymatic Synthesis (e.g., Enantioselective Approaches)

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity, often under mild, environmentally friendly conditions. nih.govresearchgate.net For the synthesis of this compound, enzymes could be employed to create a chiral center with high enantiomeric purity.

Carboxylic acid reductases (CARs) are enzymes capable of reducing carboxylic acids to their corresponding aldehydes. mdpi.com A chemoenzymatic approach could involve the enzymatic reduction of a thiophene-3-carboxylic acid derivative, followed by a chemical step to introduce the pentanenitrile moiety. For example, the CAR from Segniliparus rotundus (CARse) has been shown to reduce thiophene-2-carboxylic acid to thiophene-2-carbaldehyde. mdpi.com While activity on the 3-substituted isomer might differ, this demonstrates the potential for enzymatic functionalization of the thiophene core.

If the target molecule were to be synthesized as a racemic mixture, lipases could be used for kinetic resolution to isolate a single enantiomer. This technique is well-established for the resolution of chiral alcohols and amines. nih.gov Multi-enzyme cascade reactions, where several enzymes work in sequence, represent a frontier in biocatalysis and could potentially be designed for more complex syntheses. tudublin.ie

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for any chemical should incorporate the principles of green chemistry to minimize environmental impact. acs.orgresearchgate.net

Prevention : Designing syntheses to minimize waste is paramount. Catalytic methods, by their nature, reduce waste compared to stoichiometric reactions. acs.orgresearchgate.net

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Coupling and addition reactions generally have higher atom economies than substitution or elimination reactions.

Less Hazardous Chemical Syntheses : This principle encourages the use of substances with little or no toxicity. Biocatalysis, which uses enzymes in aqueous media, is a prime example of this principle in action. nih.gov

Designing Safer Chemicals : While the properties of the target molecule are fixed, the synthetic process can be designed to avoid producing hazardous intermediates.

Safer Solvents and Auxiliaries : The use of benign solvents like water or minimizing solvent use altogether (e.g., in neat reactions) is a key goal. acs.org

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is common in biocatalysis and many modern catalytic reactions, reduces energy consumption. acs.org

Use of Renewable Feedstocks : While challenging for this specific molecule, this principle encourages sourcing starting materials from renewable biomass rather than depleting fossil fuels.

Reduce Derivatives : Avoiding unnecessary protection and deprotection steps simplifies the synthesis and reduces waste. Direct C-H functionalization is an excellent strategy for this.

Catalysis : As discussed extensively, catalytic reagents (including organocatalysts and enzymes) are superior to stoichiometric reagents. acs.org

Design for Degradation : This principle is more relevant to product design, but synthetic routes can be chosen to avoid persistent, bioaccumulative byproducts.

Real-time Analysis for Pollution Prevention : Implementing in-line process analytical technology (PAT) can help monitor reactions to prevent runaway conditions and byproduct formation.

Inherently Safer Chemistry for Accident Prevention : Choosing less volatile and hazardous reagents and solvents minimizes the risk of accidents.

By prioritizing catalytic methods, particularly biocatalysis and direct C-H functionalization, and by carefully selecting solvents and reaction conditions, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Solvent-Free Reactions and Alternative Reaction Media (e.g., Ionic Liquids, Water)

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. To address this, research into solvent-free reactions and the use of greener alternative media has gained considerable traction.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for a solvent altogether. For the synthesis of β-ketonitriles like this compound, a potential solvent-free approach involves the direct condensation of a thiophene-3-carbonyl donor with pentanenitrile. Mechanochemical methods, such as ball milling, can be employed to facilitate such reactions by providing the necessary energy for activation through mechanical force. While specific studies on the solvent-free synthesis of this compound are not extensively documented, the principles have been successfully applied to similar acylation reactions. researchgate.net

A plausible solvent-free synthesis could involve the reaction of thiophene-3-carbonyl chloride with the sodium salt of pentanenitrile, generated in situ. The absence of a solvent reduces the process mass intensity (PMI) and simplifies product isolation.

Ionic Liquids as Alternative Reaction Media:

Ionic liquids (ILs) have emerged as promising green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. tudelft.nlnih.gov In the context of β-ketonitrile synthesis, ILs can act as both the reaction medium and catalyst, facilitating the reaction between an acylating agent and a nitrile. For the synthesis of this compound, an imidazolium-based ionic liquid could be employed. The IL can enhance the nucleophilicity of the pentanenitrile anion, thereby promoting the acylation reaction. Furthermore, the use of ILs can allow for easy separation of the product and recycling of the catalyst/solvent system, which aligns with the principles of green chemistry. tudelft.nl

Reaction Medium Catalyst Temperature (°C) Reaction Time (h) Yield (%) Reference
Solvent-FreeNone (Mechanochemical)Ambient275 (estimated) researchgate.net
[BMIM][BF4]None (IL as catalyst)80485 (estimated) tudelft.nlnih.gov
WaterPhase Transfer Catalyst60660 (estimated)General Principle

Table 1: Hypothetical reaction conditions for the synthesis of this compound in alternative media. Data is estimated based on similar reactions reported in the literature.

Aqueous Synthesis:

While challenging due to the poor water solubility of many organic reactants, synthesis in water is the ultimate green goal. For the synthesis of this compound, a phase-transfer catalyst (PTC) could be employed to facilitate the reaction between the water-insoluble reactants. The PTC would transport the pentanenitrile anion from the aqueous phase to the organic phase (or a microemulsion) where the reaction with the thiophene-3-carbonyl derivative would occur. This approach, however, often requires significant optimization to achieve high yields and selectivity.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.

For the synthesis of this compound, a common route is the Claisen-type condensation between a thiophene-3-carboxylic acid ester and pentanenitrile.

Reaction Scheme:

Thiophene-3-carboxylic acid methyl ester + Pentanenitrile → this compound + Methanol (B129727)

In this reaction, methanol is formed as a byproduct. The atom economy can be calculated as follows:

Molecular Weight of this compound: C10H9NOS = 191.25 g/mol

Molecular Weight of Thiophene-3-carboxylic acid methyl ester: C6H6O2S = 142.18 g/mol

Molecular Weight of Pentanenitrile: C5H9N = 83.13 g/mol

Molecular Weight of Methanol: CH4O = 32.04 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (191.25 / (142.18 + 83.13)) x 100 = 84.9%

An atom economy of 84.9% is relatively high, but there is still room for improvement. Strategies to enhance atom economy and minimize waste include:

Catalytic Approaches: Utilizing catalytic amounts of a base instead of stoichiometric amounts can significantly reduce waste. For instance, a catalytic amount of a strong, non-nucleophilic base could be employed to generate the pentanenitrile anion. nih.govnih.gov

Alternative Acylating Agents: The use of thiophene-3-carboxylic acid itself, activated in situ, could potentially lead to water as the only byproduct, resulting in a higher atom economy. However, this often requires harsher reaction conditions.

Byproduct Valorization: The methanol byproduct could be captured and reused as a solvent or a reagent in other processes, contributing to a circular economy approach.

Strategy Description Potential Impact on Waste Reduction
Catalytic BaseUsing a catalytic amount of base (e.g., KOt-Bu) instead of a stoichiometric amount.Reduces inorganic salt waste from neutralization.
In situ Acid ActivationActivating thiophene-3-carboxylic acid directly to avoid the esterification step.Eliminates the alcohol byproduct, increasing atom economy.
Byproduct RecyclingCapturing and reusing the methanol byproduct.Minimizes the overall waste stream of the process.

Table 2: Strategies for waste minimization in the synthesis of this compound.

Energy Efficiency Considerations

Several strategies can be employed to improve the energy efficiency of the synthesis of this compound:

Flow Chemistry: Continuous flow reactors offer several advantages over batch processes, including improved heat and mass transfer, precise temperature control, and enhanced safety. unibo.it These factors can lead to more energy-efficient processes, especially for exothermic reactions.

Catalyst Optimization: The choice of catalyst can have a profound impact on the reaction temperature and time required. Highly active catalysts can enable the reaction to proceed at lower temperatures, thereby saving energy. For instance, the use of a highly efficient base catalyst in the condensation step could reduce the required reaction temperature. nih.govnih.gov

Process Intensification: Combining multiple reaction steps into a one-pot synthesis can eliminate the need for intermediate isolation and purification steps, which are often energy-intensive.

Technology Principle Potential Energy Savings Reference
Microwave SynthesisDirect heating of the reaction mixture through dielectric heating.Up to 85-fold reduction in energy demand compared to oil bath. york.ac.uk
Flow ChemistryContinuous processing in small-volume reactors with high surface-to-volume ratios.Improved heat transfer reduces energy loss and allows for precise temperature control. unibo.it
Optimized CatalysisUse of highly active catalysts to lower activation energy barriers.Enables reactions to proceed at lower temperatures, reducing heating requirements. nih.govnih.gov

Table 3: Energy-efficient technologies applicable to the synthesis of this compound.

By integrating these advanced synthetic methodologies, the production of this compound can be made significantly more sustainable, aligning with the core principles of green chemistry to minimize environmental impact while maximizing efficiency.

Mechanistic Investigations of Reactions Involving 2 Thiophene 3 Carbonyl Pentanenitrile

Reaction Pathway Elucidation

Understanding the reaction pathways of 2-(thiophene-3-carbonyl)pentanenitrile is crucial for predicting its chemical behavior and designing synthetic applications. The molecule's structure allows for several distinct types of transformations, including reactions at the carbonyl and nitrile functionalities, substitution on the thiophene (B33073) ring, and potential cyclization events.

The carbonyl group (C=O) is a primary site for nucleophilic attack due to the significant partial positive charge on the carbonyl carbon. The general mechanism involves the addition of a nucleophile to this carbon, which breaks the C-O π-bond and forms a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. youtube.com For this compound, this can be represented as:

Step 1: Nucleophilic Attack. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge.

Step 2: Protonation. The resulting alkoxide intermediate is protonated by a solvent or a weak acid to give the final alcohol product.

The α-carbon, situated between the carbonyl and nitrile groups, is acidic. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate this position to form a resonance-stabilized enolate. utdallas.edu This enolate is a potent nucleophile itself, capable of reacting with various electrophiles (e.g., alkyl halides) at the α-carbon, providing a pathway for further functionalization. utdallas.edu

The nitrile group (C≡N) is generally less electrophilic than the carbonyl group and typically reacts with strong nucleophiles like Grignard reagents or organolithium compounds. It can also serve as a radical acceptor in cascade reactions, providing a route to construct complex cyclic structures. rsc.org

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). pharmaguideline.com Compared to benzene (B151609), thiophene is more reactive, and substitution preferentially occurs at the C2 (α) position due to superior resonance stabilization of the resulting cationic intermediate (sigma complex or Wheland intermediate). stackexchange.com

However, in this compound, the thiophene ring is substituted at the C3 (β) position with a carbonyl group. Carbonyl groups are electron-withdrawing and act as deactivating groups in SEAr reactions. libretexts.org An electron-withdrawing group at the C3 position directs incoming electrophiles to the C5 position. This regioselectivity can be explained by examining the stability of the possible sigma-complex intermediates:

Attack at C2: The positive charge in one of the resonance structures is placed on C3, adjacent to the electron-withdrawing carbonyl group, which is highly destabilizing.

Attack at C4: This position is sterically hindered and electronically deactivated by the adjacent carbonyl group.

Attack at C5: The positive charge is distributed across C2 and C4, avoiding placement on the carbon atom directly bonded to the deactivating group. This makes the intermediate for C5 attack the most stable and the corresponding pathway the most favorable. youtube.com

Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are predicted to yield the 5-substituted product.

Radical reactions can be initiated at several sites on the molecule. The thiophene ring can react with radicals via an addition-elimination mechanism. For instance, studies on the reaction of thiophene with the NO₃ radical show that the reaction begins with a barrierless addition of the radical to a double bond in the ring. researchgate.net

The pentanenitrile side chain also offers pathways for radical reactions. The α-hydrogen is susceptible to abstraction by a radical initiator, forming a stabilized radical at the α-carbon. acs.org This cyanomethyl-type radical can then participate in various coupling or addition reactions. acs.org Furthermore, the nitrile group itself can act as a radical acceptor in intramolecular cyclization reactions, a strategy used to construct heterocyclic and carbocyclic systems. rsc.orglibretexts.org

The presence of both a carbonyl and a nitrile group allows this compound to serve as a precursor in various cyclization reactions to form new heterocyclic rings.

Thiophene Formation: One of the most well-known methods for synthesizing 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur. wikipedia.orgorganic-chemistry.org By analogy, this compound, which is itself a ketone with an adjacent active methylene group, could potentially react with elemental sulfur and a base to undergo an intramolecular cyclization, leading to a fused thieno[3,2-b]thiophene (B52689) system. The mechanism would involve the formation of a thiolate at the α-carbon, which then attacks the nitrile group intramolecularly. derpharmachemica.com

Thiazole (B1198619) Formation: Thiazole rings are commonly synthesized via the Hantzsch synthesis, which involves the reaction of a thioamide with an α-haloketone. youtube.com Alternatively, this compound could react with a source of sulfur and ammonia (B1221849) (or an amine) to form a thiazole ring fused to the pentyl chain. A more direct pathway would involve its reaction with a thioamide, where the thioamide sulfur attacks the α-carbon (after halogenation) and the nitrogen attacks the carbonyl carbon, leading to cyclization. youtube.com

Kinetic Studies and Reaction Rate Determinants

For nucleophilic aromatic substitution (SNAr) reactions on thiophene derivatives, the rate is highly dependent on the nature of the substituents on the ring. nih.govresearchgate.net Electron-withdrawing groups, such as the carbonyl and nitrile groups in the target molecule's analogues, increase the electrophilicity of the ring carbons and stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. nih.gov

A kinetic study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) provides insight into how substituents influence reactivity. nih.gov The data show a clear correlation between the electron-withdrawing strength of the substituent at the 3-position and the reaction rate.

Table 1: Activation Free Energies (ΔG‡) for Nucleophilic Addition of Pyrrolidine to Substituted Thiophenes nih.gov
Substituent (X) at C3ΔG‡ (kcal/mol)Relative Reactivity Trend
NO₂17.2Highest
CN19.0High
SO₂CH₃19.8Moderate-High
COCH₃20.8Moderate
H24.1Low

This data illustrates that a strong electron-withdrawing group like cyano (CN) significantly lowers the activation barrier compared to hydrogen (H), indicating a much faster reaction. The carbonyl group (COCH₃) in the target molecule is also deactivating and would similarly activate the thiophene ring towards nucleophilic attack, with the rate being influenced by the nucleophile's strength and solvent conditions. nih.gov

Transition State Analysis and Stereochemical Control

The stereochemical outcome of reactions involving this compound is primarily centered on the chiral α-carbon of the pentanenitrile chain.

Transition State Analysis: In nucleophilic addition to the carbonyl group, the transition state involves the approach of the nucleophile to the planar, sp²-hybridized carbonyl carbon. For electrophilic substitution on the thiophene ring, the key transition state is the one leading to the formation of the high-energy Wheland intermediate. Computational studies, such as DFT calculations on related thiophene SNAr reactions, are used to model these transition states and calculate their energies, providing a deeper understanding of reaction barriers and pathways. nih.gov

Stereochemical Control: The α-carbon in this compound is a stereocenter. Reactions that proceed via the formation of an enol or enolate intermediate at this position will likely lead to racemization. sketchy.com The planar enolate can be protonated or attacked by an electrophile from either face with roughly equal probability, resulting in a racemic mixture of products. libretexts.orgyoutube.com Maintaining stereochemical integrity during reactions at the α-carbon would require the use of chiral auxiliaries or asymmetric catalysis. In the solid state, related thiophene-3-carbonyl derivatives have been observed to exhibit "ring flip disorder," a phenomenon where the thiophene ring can occupy two positions related by a 180° rotation, which is a consideration in crystallographic analysis. researchgate.net

Structural Elucidation and Characterization Methodologies for 2 Thiophene 3 Carbonyl Pentanenitrile

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between adjacent protons. For 2-(thiophene-3-carbonyl)pentanenitrile, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the methine proton adjacent to the carbonyl and nitrile groups, and the protons of the propyl chain. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical in assigning each signal to a specific proton.

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would display unique resonances for the carbonyl carbon, the nitrile carbon, the carbons of the thiophene ring, and the carbons of the pentanenitrile chain. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, confirming the connectivity of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene-H2 Predicted Predicted
Thiophene-H4 Predicted Predicted
Thiophene-H5 Predicted Predicted
CH(CN) Predicted Predicted
CH2CH2CH3 Predicted Predicted
CH2CH3 Predicted Predicted
CH3 Predicted Predicted
C=O - Predicted
C≡N - Predicted
Thiophene-C2 - Predicted
Thiophene-C3 - Predicted
Thiophene-C4 - Predicted
Thiophene-C5 - Predicted
CH(CN) - Predicted
CH2CH2CH3 - Predicted
CH2CH3 - Predicted
CH3 - Predicted

Note: This table represents predicted values as specific experimental data is not available.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound, characteristic absorption bands would be expected for the carbonyl group (C=O), the nitrile group (C≡N), the C-H bonds of the thiophene ring and the alkyl chain, and the C=C and C-S bonds of the thiophene ring. The position, intensity, and shape of these bands provide a molecular fingerprint. The carbonyl stretching vibration is typically a strong band in the region of 1650-1700 cm⁻¹, while the nitrile stretch appears around 2220-2260 cm⁻¹. spectroscopyonline.comspectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Nitrile (C≡N) Stretch ~2240
Carbonyl (C=O) Stretch ~1680
Aromatic C-H Stretch ~3100
Aliphatic C-H Stretch 2850-3000
Thiophene C=C Stretch ~1400-1500

Note: These are typical ranges and the exact values would need to be determined experimentally.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Fragmentation would likely occur at the bonds adjacent to the carbonyl group, leading to characteristic fragment ions. Gas Chromatography-Mass Spectrometry (GC-MS) could be used to separate the compound from any impurities before mass analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. For this compound, the presence of the thiophene ring and the carbonyl group, which are chromophores, would result in characteristic absorption bands. The λmax values and molar absorptivities (ε) would be indicative of the conjugated system. Carbonyl compounds typically exhibit a weak n→π* transition at longer wavelengths and a more intense π→π* transition at shorter wavelengths. masterorganicchemistry.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions of this compound. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. Studies on related thiophene-3-carbonyl derivatives have shown the possibility of "ring flip disorder" in the solid state, a phenomenon that could also be investigated for this compound. researchgate.netresearchgate.netmdpi.com

Table 3: Compound Names Mentioned

Compound Name

Theoretical and Computational Chemistry Studies of 2 Thiophene 3 Carbonyl Pentanenitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting the chemical properties of compounds like 2-(Thiophene-3-carbonyl)pentanenitrile.

Density Functional Theory (DFT) Studies (e.g., HOMO-LUMO analysis)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. mdpi.commdpi.com

For thiophene (B33073) derivatives, the HOMO is typically distributed over the electron-rich thiophene ring, indicating its role as the primary electron donor. The LUMO, conversely, is often localized on the electron-withdrawing carbonyl group and the adjacent nitrile, marking it as the electron-accepting region. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In studies of related thiophene-carbonyl compounds, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine these orbital energies. mdpi.com For instance, the HOMO-LUMO gap for a molecule like 2-thiophene carboxylic acid provides insight into its charge transfer characteristics. iosrjournals.org For this compound, the presence of the electron-withdrawing carbonyl and nitrile groups is expected to lower the LUMO energy, likely resulting in a relatively small energy gap, indicative of a reactive molecule. acs.orgfigshare.com

Table 1: Representative Frontier Orbital Energies for a Thiophene Derivative Data is illustrative and based on typical values for related compounds.

ParameterEnergy (eV)
HOMO Energy-6.78
LUMO Energy-1.47
Energy Gap (ΔE)5.31
This interactive table shows typical frontier orbital energy values for a substituted thiophene, calculated using DFT methods. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.com The MEP map displays different potential values on the electron density surface, typically using a color spectrum. Red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green areas denote neutral potential. researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, due to the high electronegativity of these atoms. researchgate.netjchps.com These sites represent the most likely points for electrophilic attack. Conversely, the hydrogen atoms on the thiophene ring would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. jchps.com Such analysis is crucial for understanding intermolecular interactions and predicting reaction sites. mdpi.com

Molecular Modeling and Conformational Analysis

For 3-substituted thiophenes, ab initio molecular orbital studies have shown that the conformational preference (e.g., cis vs. trans orientation of the substituent relative to the sulfur atom) depends on the nature of the substituent. acs.org In the case of this compound, the key dihedral angle would be between the plane of the thiophene ring and the carbonyl group. Computational methods can calculate the rotational energy barrier around the C(thiophene)-C(carbonyl) bond.

Studies on similar structures, like terthiophenes, have shown that thiophene units tend to adopt an S-trans conformation. nih.gov For the target molecule, it is likely that the most stable conformation would seek to minimize steric hindrance between the pentanenitrile chain and the thiophene ring, while maximizing electronic conjugation between the ring and the carbonyl group. X-ray diffraction studies on related thiophene-3-carbonyl derivatives have often revealed a phenomenon known as "ring flip disorder," indicating that multiple low-energy conformations can coexist. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra, which can then be compared with experimental data to confirm the molecular structure.

DFT calculations are commonly used to predict vibrational frequencies. mdpi.com For a molecule like 2-thiophene carboxylic acid, theoretical IR and Raman spectra have been calculated and show good agreement with experimental results after applying a scaling factor to account for computational approximations. iosrjournals.org The characteristic vibrational modes for this compound would include:

C=O stretching: A strong absorption band typically in the region of 1660-1680 cm⁻¹. researchgate.net

C≡N stretching: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

Thiophene ring vibrations: C-H stretching, C=C stretching, and C-S stretching modes are expected in their characteristic regions. iosrjournals.org

Predicting these spectra computationally can aid in the analysis of experimental data and confirm the synthesis of the target compound. researchgate.netaiche.orgnih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Thiophene Derivative Data is illustrative and based on 2-thiophene carboxylic acid.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (DFT) (cm⁻¹)
C=C stretching (ring)15281526
C-H in-plane bending12831283
C-S stretching647649
This interactive table compares experimental and DFT-calculated vibrational frequencies for key modes in a related thiophene compound, demonstrating the predictive power of computational methods. iosrjournals.org

Computational Studies of Reaction Mechanisms and Energetics

Computational methods are invaluable for elucidating reaction mechanisms, identifying transition states, and calculating the energy barriers associated with chemical transformations. chemrxiv.org For this compound, several types of reactions could be studied computationally.

For example, the oxidation of the thiophene ring can proceed through different pathways, and DFT calculations can determine the most favorable channel. Studies on the reaction of thiophene with molecular oxygen have shown that a [2+4] cycloaddition is a highly favorable pathway. researchgate.net

Another area of interest is the reaction at the carbonyl group. The thionation of carbonyl compounds (conversion of C=O to C=S) using Lawesson's reagent has been studied using DFT. unict.itacs.org These studies reveal a two-step mechanism involving a cycloaddition followed by a cycloreversion, with the second step being rate-limiting. unict.itacs.org Such computational investigations can predict the reactivity of the carbonyl group in this compound towards various reagents and help in designing synthetic pathways. mdpi.com

Reactivity Profile and Derivatization Chemistry of 2 Thiophene 3 Carbonyl Pentanenitrile

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in 2-(thiophene-3-carbonyl)pentanenitrile is a valuable functional handle that can be converted into several other important chemical entities. These transformations significantly expand the synthetic utility of the parent molecule.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.org Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.org Conversely, heating with an aqueous alkali solution, like sodium hydroxide, produces the sodium salt of the carboxylic acid, which upon acidification yields the free carboxylic acid. libretexts.org In some instances, milder basic conditions can lead to the formation of an amide as an intermediate. nih.gov

Reduction: The nitrile functionality is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. libretexts.org Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst such as palladium, platinum, or nickel can also effect this reduction. rsc.org This conversion of the nitrile to an amine opens up a vast array of further derivatization possibilities, including acylation, alkylation, and the formation of Schiff bases.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For instance, nitriles can react with azides in the presence of a catalyst to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

Reaction Reagents and Conditions Product Functional Group
Acidic HydrolysisDilute HCl, heatCarboxylic Acid
Alkaline HydrolysisNaOH (aq), heat, then H₃O⁺Carboxylic Acid
Reduction1. LiAlH₄, ether 2. H₂OPrimary Amine
Catalytic HydrogenationH₂, Pd/C or PtO₂ or NiPrimary Amine
Tetrazole FormationNaN₃, catalystTetrazole

Transformations of the Carbonyl Group

The ketone carbonyl group in this compound is another key site for chemical modification.

Reduction to Alcohol: The carbonyl group can be selectively reduced to a secondary alcohol. This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in ether. The choice of reducing agent can be crucial to avoid the simultaneous reduction of the nitrile group. Sodium borohydride is generally milder and may offer better selectivity for the carbonyl reduction over the nitrile.

Reductive Amination: The carbonyl group can be converted to an amine via reductive amination. This process involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, followed by in-situ reduction.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form a tertiary alcohol after acidic workup. This reaction allows for the introduction of new carbon-carbon bonds and further molecular complexity.

Reaction Reagents and Conditions Product Functional Group
ReductionNaBH₄, MeOH or LiAlH₄, etherSecondary Alcohol
Reductive AminationRNH₂, NaBH₃CNAmine
Grignard ReactionR'MgBr, ether, then H₃O⁺Tertiary Alcohol

Reactions on the Thiophene (B33073) Ring (e.g., Halogenation, Nitration, Sulfonation)

The thiophene ring is an aromatic heterocycle that undergoes electrophilic aromatic substitution reactions. The presence of the deactivating acyl group at the 3-position directs incoming electrophiles primarily to the 5-position, and to a lesser extent, the 2-position.

Halogenation: Thiophene rings are readily halogenated. researchgate.net Bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. Chlorination can be carried out using reagents like sulfuryl chloride. jcu.edu.au Due to the activating nature of the thiophene ring, these reactions often proceed under mild conditions. researchgate.net

Nitration: Nitration of thiophene must be conducted with care, as harsh conditions can lead to degradation. researchgate.net Milder nitrating agents, such as nitric acid in acetic anhydride, are often employed. researchgate.net For 3-acylthiophenes, nitration is expected to occur predominantly at the 5-position. Studies on 3-acetylbenzo[b]thiophene have shown that nitration can lead to substitution at various positions on the fused benzene (B151609) ring, depending on the nitrating agent and conditions used. nih.gov

Sulfonation: Aromatic sulfonation can be achieved by treating the thiophene derivative with concentrated sulfuric acid or oleum. libretexts.orgresearchgate.net This reaction is reversible, which can be synthetically useful. libretexts.org The sulfonic acid group is expected to be introduced at the 5-position of the thiophene ring.

Reaction Reagents and Conditions Major Product
BrominationN-Bromosuccinimide (NBS)5-Bromo derivative
ChlorinationSulfuryl Chloride (SO₂Cl₂)5-Chloro derivative
NitrationHNO₃ / Acetic Anhydride5-Nitro derivative
SulfonationConcentrated H₂SO₄ or Oleum5-Sulfonic acid derivative

Synthesis of Novel Derivatives and Analogues

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a wide variety of novel derivatives and analogues, including complex heterocyclic systems.

The presence of both a nitrile and a carbonyl group in a 1,3-relationship (after considering the tautomeric forms) makes this compound a prime candidate for the synthesis of fused heterocyclic systems, particularly those containing a thiophene ring. For instance, it can be envisioned as a precursor for the synthesis of thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry. nih.govnih.govnih.gov

Syntheses of thieno[2,3-d]pyrimidines often start from 2-aminothiophene derivatives bearing a nitrile or ester group at the 3-position. mdpi.comwikipedia.orgdoaj.orgnih.gov While the title compound is not a 2-aminothiophene, it could potentially be converted into one, for example, through a Gewald-type reaction involving a related precursor. mdpi.comdoaj.orgderpharmachemica.comnih.gov

Through sequential or concurrent manipulation of its functional groups, this compound can be transformed into polyfunctionalized building blocks for further synthetic endeavors. For example, reduction of the carbonyl group and hydrolysis of the nitrile would yield a hydroxy-acid, a bifunctional molecule with potential applications in polymer chemistry or as a ligand. β-Ketonitriles are known to be versatile intermediates in the synthesis of a variety of organic compounds. nih.gov

Thiophene-containing molecules are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The derivatization of this compound can lead to the development of novel molecular scaffolds for drug discovery. By modifying the nitrile and carbonyl groups, and by functionalizing the thiophene ring, a library of diverse compounds can be generated for biological screening. The lipophilic pentanenitrile side chain can also be varied to modulate the physicochemical properties of the resulting derivatives.

Applications in Academic Research and Development of Advanced Materials

Role as a Synthetic Intermediate for Complex Molecular Architectures

The unique arrangement of functional groups in 2-(Thiophene-3-carbonyl)pentanenitrile makes it a valuable intermediate in organic synthesis. The thiophene (B33073) ring itself is a well-established pharmacophore and a key component in many functional materials. The presence of the carbonyl and nitrile groups offers multiple reactive sites for further chemical transformations.

Thiophene-containing compounds are integral to the synthesis of more complex heterocyclic systems. For instance, 2-aminothiophenes serve as foundational materials for creating a variety of fused heterocyclic compounds. While not a 2-aminothiophene itself, the nitrile group in this compound can be chemically reduced to an amine, thereby providing a pathway to similar complex structures. The reactivity of the carbonyl group allows for condensation reactions, which are instrumental in building larger molecular frameworks.

The general synthetic utility of thiophene derivatives is well-documented, with applications in the creation of intricate molecular designs for various scientific investigations.

Exploration as a Scaffold in Medicinal Chemistry Research

The thiophene nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The structural and electronic properties of the thiophene ring can lead to favorable interactions with biological targets.

The this compound structure can be envisioned as a core scaffold for the design of new ligands. The thiophene ring can act as a bioisosteric replacement for a phenyl ring, a common strategy in drug design to modulate physicochemical properties and biological activity. The carbonyl and nitrile functionalities provide handles for the introduction of various substituents, allowing for the systematic exploration of the chemical space around the core scaffold. This approach is fundamental to structure-activity relationship (SAR) studies, aiming to optimize the potency and selectivity of new drug candidates. Thiophene carboxamide scaffolds, which are structurally related to the target molecule, have been investigated for their potential as anticancer agents. nih.govbldpharm.com

In modern drug discovery, the generation of compound libraries is a key strategy for identifying new therapeutic leads. The versatile reactivity of this compound would, in principle, allow for its use as a starting material in the combinatorial synthesis of a diverse set of molecules. By systematically reacting the carbonyl and nitrile groups with a variety of building blocks, a library of related compounds could be generated. These libraries can then be screened against a range of biological targets to identify molecules with desired activities.

Compound ClassPotential Synthetic ModificationTarget Application
Thiophene-based heterocyclesCyclization reactions involving the nitrile and carbonyl groupsExploration of new chemical space for drug discovery
Substituted thiophenesFunctionalization at the carbonyl and nitrile positionsSAR studies for ligand optimization

Contribution to Materials Science Research

Thiophene-based materials have garnered significant interest in materials science, particularly in the field of organic electronics, due to their favorable electronic and optical properties.

Thiophene-containing polymers are at the forefront of research into conductive and semiconductive organic materials. The π-conjugated system of the thiophene ring facilitates charge transport, a critical property for applications in organic field-effect transistors (OFETs) and other electronic devices. While this compound itself is not a conjugated polymer, it can be functionalized to create monomers suitable for polymerization. For example, the nitrile group could be converted into other functional groups that allow for coupling reactions to form polymer chains. The resulting polymers could exhibit interesting electronic properties, influenced by the specific side chains derived from the pentanenitrile moiety. The development of novel thiophene-based building blocks is crucial for advancing the field of organic electronics. researchwithrutgers.com

Thiophene-based polymers are also extensively studied as donor materials in organic photovoltaic (OPV) devices, or organic solar cells. The ability of these materials to absorb light and transport charge makes them suitable for this application. The performance of OPV devices is highly dependent on the chemical structure of the donor and acceptor materials. The introduction of specific side chains, such as those that could be derived from this compound, can influence the morphology and electronic properties of the active layer in a solar cell, thereby affecting its efficiency. Research in this area continually explores new thiophene derivatives to improve the performance of organic solar cells.

Research AreaPotential Role of this compound DerivativesKey Properties
Organic Field-Effect Transistors (OFETs)Monomer for semiconducting polymersCharge carrier mobility, on/off ratio
Organic Photovoltaics (OPVs)Monomer for donor polymers in the active layerLight absorption, energy levels, morphology

Use in Dye Chemistry Research

Extensive research has been conducted to find information regarding the application of This compound in dye chemistry research. Despite a thorough search of academic literature and chemical databases, no specific studies or publications were identified that detail the use of this particular compound in the synthesis or development of dyes.

The scientific literature on thiophene derivatives in dye chemistry is vast, with many studies focusing on the synthesis and properties of thiophene-based azo dyes and their application as disperse dyes for synthetic fibers. These studies often highlight the favorable properties that the thiophene ring imparts to dye molecules, such as bathochromic shifts (deepening of color) and good fastness properties. However, this body of research does not specifically mention or investigate the compound This compound .

Consequently, there are no detailed research findings, data on photophysical properties, or structure-property relationship studies available for dyes synthesized from this specific precursor. Therefore, it is not possible to provide data tables or a detailed discussion on its role in dye chemistry at this time. Further research would be necessary to determine if This compound has any potential applications in this field.

Future Research Directions and Emerging Opportunities for 2 Thiophene 3 Carbonyl Pentanenitrile

The exploration of 2-(Thiophene-3-carbonyl)pentanenitrile and its derivatives is poised at an exciting juncture, with numerous avenues for future research promising to unlock its full potential in various scientific domains. The structural amalgamation of a thiophene (B33073) ring, a carbonyl group, and a nitrile moiety imparts a unique chemical reactivity profile that warrants deeper investigation. Advances in synthetic methodologies, mechanistic understanding, and computational tools are set to drive the next wave of innovation centered on this class of compounds.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 2-(Thiophene-3-carbonyl)pentanenitrile?

Answer:

  • IR Spectroscopy : Confirm the presence of the nitrile group (C≡N stretch ~2200–2250 cm⁻¹) and carbonyl (C=O stretch ~1650–1750 cm⁻¹). Compare with thiophene-2-carboxylic acid (C=O stretch at ~1680 cm⁻¹) for analog validation .
  • NMR :
    • ¹H NMR : Identify thiophene ring protons (δ 6.5–8.0 ppm, split patterns dependent on substitution) and aliphatic pentanenitrile chain protons (δ 1.5–2.5 ppm).
    • ¹³C NMR : Nitrile carbon (δ ~115–120 ppm), carbonyl carbon (δ ~190–210 ppm).
  • GC-MS : Use electron ionization (EI) to confirm molecular ion peaks and fragmentation patterns. For example, a related nitrile compound (2-(5-bromo-2-methoxyphenyl)acetonitrile) showed a molecular ion at m/z 319/321 (Br isotope pattern) .

Basic: How can synthetic routes for this compound be optimized?

Answer:

  • Key Steps :
    • Thiophene-3-carbonyl chloride preparation : React thiophene-3-carboxylic acid with SOCl₂ or oxalyl chloride .
    • Nucleophilic acyl substitution : Couple the acyl chloride with pentanenitrile derivatives (e.g., 4-cyanopentanoic acid) in anhydrous acetonitrile or THF.
  • Optimization Tips :
    • Use AgCN (silver cyanide) to enhance nitrile stability during reflux, as seen in analogous syntheses (e.g., 99% yield for 2-(5-bromo-2-methoxyphenyl)acetonitrile) .
    • Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent).

Advanced: How does steric hindrance from the thiophene ring affect the reactivity of the nitrile group in cross-coupling reactions?

Answer:

  • Mechanistic Insight : The electron-withdrawing thiophene-3-carbonyl group polarizes the nitrile, enhancing electrophilicity. However, steric hindrance from the thiophene ring may slow nucleophilic attacks (e.g., in Staudinger or Grignard reactions).
  • Case Study : In carbene-mediated C–H insertion reactions, bulky substituents reduce reaction rates. Use bulky ligands (e.g., Rh-carboxamide catalysts) to mitigate steric effects, as demonstrated in lactone synthesis .
  • Experimental Validation : Compare reaction kinetics with/without thiophene substitution using kinetic isotope effect (KIE) studies .

Advanced: What computational methods are suitable for predicting the metabolic pathways of this compound?

Answer:

  • In Silico Tools :
    • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for CYP450-mediated oxidation sites (e.g., thiophene S-oxidation).
    • Molecular Docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina.
  • Validation : Cross-reference with verapamil analogs (e.g., norverapamil-d7), where CYP3A4 metabolizes the nitrile group via oxidative pathways .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity Data : Limited toxicological data exist, but analogous nitriles (e.g., pentanenitrile) have PAC-3 values (Protective Action Criteria) indicating moderate inhalation hazards .
  • Handling Protocols :
    • Use fume hoods and PPE (nitrile gloves, goggles).
    • Avoid contact with acids (risk of HCN release).
    • Store under inert atmosphere (N₂/Ar) at –20°C .

Advanced: How can structural analogs of this compound be designed for calcium channel modulation?

Answer:

  • Pharmacophore Modeling :
    • Retain the nitrile and carbonyl groups as hydrogen-bond acceptors.
    • Modify the thiophene ring to 3,4-dimethoxyphenyl (as in verapamil) for enhanced L-type calcium channel binding .
  • Synthetic Strategy :
    • Introduce chiral centers via asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) to improve enantioselectivity .
    • Validate using patch-clamp electrophysiology in cardiac myocytes .

Basic: How can purity and stability of this compound be assessed during storage?

Answer:

  • Analytical Methods :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm). Monitor degradation peaks over time.
    • Karl Fischer Titration : Measure moisture content (<0.1% recommended).
  • Stability Data : Thiophene derivatives are prone to oxidation; store with antioxidants (e.g., BHT) and desiccants .

Advanced: What contradictory data exist regarding the biological activity of thiophene-nitrogenous compounds?

Answer:

  • Case Example : Thiophene fentanyl analogs show potent µ-opioid receptor agonism in vitro but inconsistent in vivo efficacy due to metabolic instability .
  • Resolution Strategy :
    • Conduct parallel artificial membrane permeability assays (PAMPA) to evaluate blood-brain barrier penetration.
    • Compare metabolic half-lives in liver microsomes across species (e.g., human vs. rat) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.